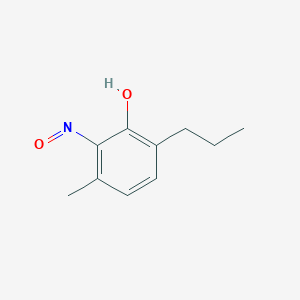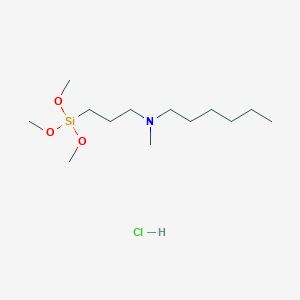![molecular formula C18H22O5 B14275806 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid CAS No. 133593-74-5](/img/structure/B14275806.png)
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene core substituted with methoxy and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur at the correct positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and propan-2-yl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-Methoxy-2-propanol: A simpler compound with similar functional groups but a different core structure.
Naphthalene-2-carboxylic acid: Lacks the methoxy and propan-2-yl substitutions, making it less complex.
1,4-Dimethoxybenzene: Contains methoxy groups but lacks the naphthalene core and carboxylic acid group.
Uniqueness: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
133593-74-5 |
|---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-methoxy-5,7-di(propan-2-yloxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H22O5/c1-10(2)22-12-8-15-13(16(9-12)23-11(3)4)6-7-14(18(19)20)17(15)21-5/h6-11H,1-5H3,(H,19,20) |
InChI Key |
NJTXBOLKWHHYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=CC(=C2OC)C(=O)O)C(=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


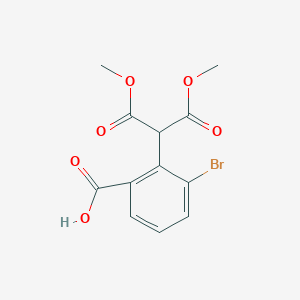

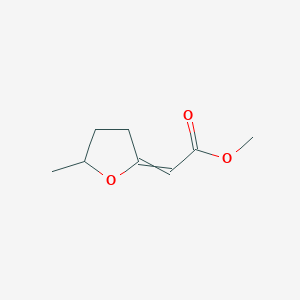
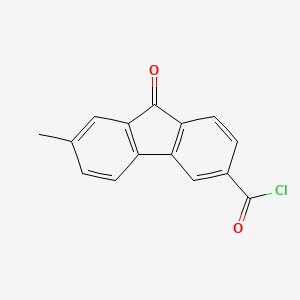

![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
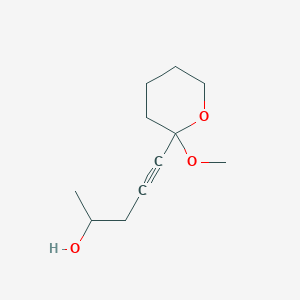
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
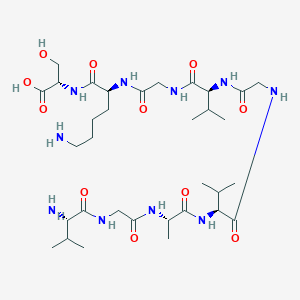
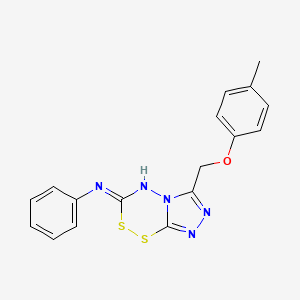
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
